molecular formula C19H13N3O3 B2790741 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate CAS No. 452968-71-7

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate

Cat. No.: B2790741
CAS No.: 452968-71-7
M. Wt: 331.331
InChI Key: VRIKKWAVXNTHDJ-UHFFFAOYSA-N
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Description

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate is a heterocyclic compound featuring a benzotriazinone core fused to a naphthoate ester. Benzotriazinones are recognized for their biological relevance, particularly as enzyme inhibitors, and are synthesized via methods such as the use of trichlorotriazine (TCT) adducts to introduce sulfonamide or ester functionalities . The structural confirmation of such compounds typically relies on spectroscopic techniques (e.g., $ ^1 \text{H} $ NMR, IR, mass spectrometry), as highlighted in synthesis protocols for analogous heterocycles .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18-16-9-3-4-11-17(16)20-21-22(18)12-25-19(24)15-10-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIKKWAVXNTHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate, a multi-step process is often employed. The starting material, 4-oxobenzo[d][1,2,3]triazine, is reacted with a suitable methylating agent such as methyl iodide under basic conditions to form the intermediate (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl. This intermediate is then esterified with 1-naphthoic acid using standard esterification techniques involving a catalyst like sulfuric acid, resulting in the final product.

Industrial Production Methods

For industrial-scale production, the process is streamlined with large reactors and automated control systems. The methylation step is performed in high-pressure reactors to increase yield, and the esterification is often carried out in solvent-free conditions to enhance purity and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthoate moiety.

  • Reduction: : Reduction typically affects the triazine ring, potentially converting it to a more reactive amine.

  • Substitution: : Nucleophilic substitution can occur at the triazine ring due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon is frequently employed.

  • Substitution: : Reactions are often conducted in polar aprotic solvents like dimethylformamide under basic conditions.

Major Products

  • Oxidation: : Leads to naphthoate derivatives with additional functional groups like hydroxyl or carbonyl.

  • Reduction: : Produces amine derivatives of the triazine ring.

  • Substitution: : Results in substituted triazines, which can be tailored for specific reactivities.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the creation of more complex molecules. Its reactivity allows for diverse functionalization.

Biology

In biological studies, it has been investigated for its potential enzyme inhibition properties, particularly as an inhibitor of enzymes involved in DNA replication.

Medicine

Preliminary studies have explored its use as a lead compound in the development of anti-cancer drugs due to its ability to interfere with cell proliferation.

Industry

In the industrial sector, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate is used in the formulation of specialty polymers and as a precursor for advanced materials with unique electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its inhibition of DNA polymerase is due to the binding of the triazine ring to the active site of the enzyme, disrupting the replication process. The naphthoate moiety aids in cellular uptake and distribution, enhancing its overall efficacy.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Class Core Heterocycle Key Substituent Bioactivity (IC$_{50}$) Synthesis Method Reference
Target Compound Benzotriazinone 1-Naphthoate ester Not reported TCT-mediated reaction
Sulfonamide Derivatives Benzotriazinone Benzenesulfonamide 29.75 ± 0.14 µM (α-glucosidase) One-step TCT reaction
Naphthooxazinone Oxazinone Phenyl Not reported Condensation
Naphthooxadiazine Oxadiazine Phenyl Not reported Multi-step synthesis
Table 2: Spectroscopic Techniques for Structural Confirmation
Compound Techniques Used Key Observations Reference
Target Compound $ ^1 \text{H} $ NMR, IR, MS (inferred) Ester carbonyl peaks (~1700 cm$^{-1}$)
Sulfonamide Derivatives Chromatography (TLC, GC) Purity >95%
3-Phenyl-naphthooxadiazine $ ^1 \text{H} $-$ ^{13} \text{C} $ HMBC Regioselective ring formation

Key Findings and Implications

  • Synthetic Efficiency : TCT-mediated methods (used for sulfonamide derivatives) offer advantages in yield and simplicity compared to multi-step hydrazine-based syntheses .
  • Bioactivity: The sulfonamide group in benzotriazinones demonstrates significant enzyme inhibition, suggesting that modifying the ester group in the target compound could enhance potency.
  • Structural Flexibility: Fusion of naphthalene with diverse heterocycles (triazinone, oxazinone, oxadiazine) highlights the tunability of physicochemical properties for drug design.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate with high purity?

  • Methodological Answer : Utilize a one-pot condensation–cyclization reaction involving naphthol derivatives, formaldehyde, and primary amines under controlled conditions. Optimize solvent choice (e.g., ethanol or acetonitrile) and temperature (60–80°C) to minimize side products. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .
  • Critical Parameters :

  • Molar ratios : Maintain a 1:1:2 ratio of naphthol, amine, and formaldehyde.
  • Catalysts : Consider Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Purity Validation : Confirm via ¹H/¹³C NMR and FT-IR spectroscopy to detect residual solvents or unreacted intermediates .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine multi-spectroscopic techniques :

  • NMR Spectroscopy : Assign peaks for the oxatriazine and naphthoate moieties, focusing on characteristic shifts (e.g., carbonyl groups at ~170 ppm in ¹³C NMR).
  • X-ray Crystallography : Resolve crystal packing and bond angles to confirm stereochemistry .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What experimental designs are recommended to study the compound’s reactivity under varying pH and temperature conditions?

  • Methodological Answer : Implement a split-plot factorial design (e.g., randomized blocks with repeated measures) to test stability across pH (2–12) and temperature (25–100°C). Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
  • Data Analysis : Apply ANOVA to identify significant factors influencing degradation. Cross-validate results with DFT calculations to map electron density changes in reactive sites .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :

  • Multi-Technique Correlation : Cross-reference NMR data with X-ray crystallography to resolve ambiguities in tautomeric forms or rotational isomers.
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track specific nuclei in complex spectra .

Q. What frameworks guide the study of this compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer : Adopt the INCHEMBIOL experimental framework to assess:

  • Environmental Persistence : Conduct hydrolysis/photolysis studies under simulated sunlight (UV-Vis) and aquatic conditions.
  • Bioaccumulation : Use partition coefficient (log P) measurements and biotic/abiotic transformation assays.
  • Ecotoxicity : Perform acute/chronic exposure tests on model organisms (e.g., Daphnia magna) .
    • Theoretical Linkage : Align with the OECD’s adverse outcome pathway (AOP) framework to predict ecosystem-level risks .

Theoretical and Methodological Considerations

Q. How does the compound’s electronic structure influence its chemical behavior?

  • Methodological Answer : Perform frontier molecular orbital (FMO) analysis using DFT to predict reactivity sites. Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attacks. Validate with experimental kinetic studies .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Integrate in-line FT-IR probes for real-time monitoring of reaction progress.
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like stirring rate and reagent addition speed .

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